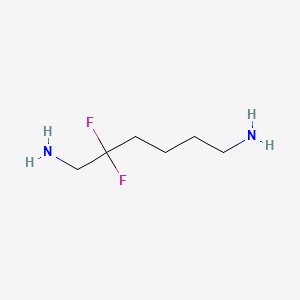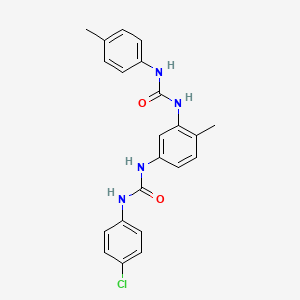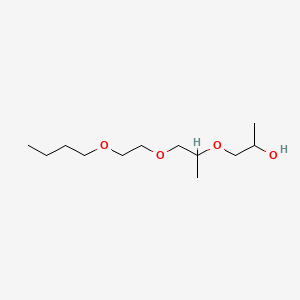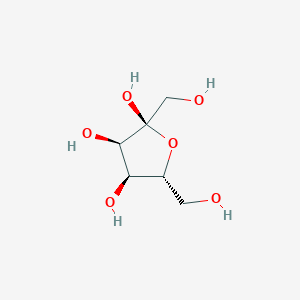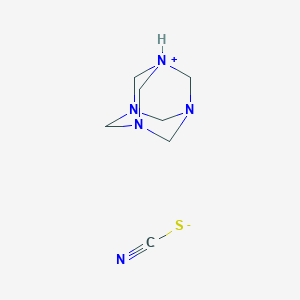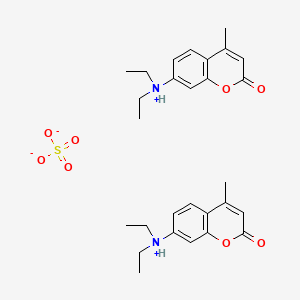
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride is a chemical compound with the molecular formula C9H13Cl2NO. It is a pyridinium salt, which means it contains a pyridinium ion, a positively charged nitrogen atom within a six-membered aromatic ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride typically involves the reaction of pyridine with 2-(2-chloroethoxy)ethyl chloride. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide, alkoxide, or amine.
Oxidation: The pyridinium ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: The compound can be reduced to form the corresponding pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridinium salts or pyridine derivatives.
Oxidation: The major products are pyridine N-oxide derivatives.
Reduction: The major products are reduced pyridine derivatives.
科学的研究の応用
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyridinium salts and pyridine derivatives.
Biology: The compound is used in studies involving the interaction of pyridinium salts with biological molecules and their effects on cellular processes.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can interact with negatively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
- 1-(2-(2-Bromoethoxy)ethyl)pyridinium chloride
- 1-(2-(2-Iodoethoxy)ethyl)pyridinium chloride
- 1-(2-(2-Fluoroethoxy)ethyl)pyridinium chloride
Uniqueness
1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the chloroethoxy group allows for specific interactions and reactions that are not observed with other halogenated derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in research involving pyridinium salts.
特性
CAS番号 |
85118-38-3 |
|---|---|
分子式 |
C9H13Cl2NO |
分子量 |
222.11 g/mol |
IUPAC名 |
1-[2-(2-chloroethoxy)ethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C9H13ClNO.ClH/c10-4-8-12-9-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-9H2;1H/q+1;/p-1 |
InChIキー |
PTMSYUSEEYPPMU-UHFFFAOYSA-M |
正規SMILES |
C1=CC=[N+](C=C1)CCOCCCl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






